Diprafenone
Overview
Description
Diprafenone is a class Ic antiarrhythmic agent, structurally similar to propafenone. It is primarily used to manage and treat arrhythmias by modulating the electrical activity of the heart. This compound is known for its beta-adrenergic antagonist properties, which contribute to its effectiveness in treating cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diprafenone involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate (K2CO3), resulting in 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone. This intermediate is then treated with 2-methyl-2-aminobutane in refluxing methanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes ensuring the availability of high-purity reagents, maintaining precise reaction conditions, and implementing efficient purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diprafenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Diprafenone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antiarrhythmic agents and their chemical properties.
Biology: Investigated for its effects on cellular electrophysiology and its potential to modulate ion channels.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
Mechanism of Action
Diprafenone exerts its effects by blocking sodium channels in cardiac cells, thereby reducing the excitability and conductivity of the heart. This action helps to stabilize the cardiac rhythm and prevent abnormal electrical activity. Additionally, this compound’s beta-adrenergic antagonist properties contribute to its antiarrhythmic effects by reducing sympathetic stimulation of the heart .
Comparison with Similar Compounds
Similar Compounds
Propafenone: Structurally similar to diprafenone and also a class Ic antiarrhythmic agent.
Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological properties.
Encainide: A class Ic antiarrhythmic agent with comparable mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual action as a sodium channel blocker and beta-adrenergic antagonist. This combination enhances its efficacy in treating arrhythmias and provides a broader therapeutic profile compared to other class Ic antiarrhythmic agents .
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMYSMWQCFYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868613 | |
Record name | (+/-)-Diprafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-80-5, 85414-47-7 | |
Record name | Diprafenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81447-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diprafenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SA 76 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Diprafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPRAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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